molecular formula C14H17BrN2O2S B320687 N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

Cat. No.: B320687
M. Wt: 357.27 g/mol
InChI Key: SYIHRDMRMDZDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea typically involves multiple steps, including the formation of the furan ring, the introduction of the bromine atom, and the attachment of the cyclohexene ring. Common reagents used in these reactions include brominating agents, thioamides, and cyclohexene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-chloro-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-furamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17BrN2O2S

Molecular Weight

357.27 g/mol

IUPAC Name

5-bromo-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C14H17BrN2O2S/c15-12-7-6-11(19-12)13(18)17-14(20)16-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H2,16,17,18,20)

InChI Key

SYIHRDMRMDZDOT-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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